molecular formula C12H16F3N3O2 B2549287 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide CAS No. 1797816-87-5

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide

Cat. No.: B2549287
CAS No.: 1797816-87-5
M. Wt: 291.274
InChI Key: ZMWVSGYDLFIDHO-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is a sophisticated chemical compound known for its intriguing structure and potential applications across various scientific fields. It combines multiple functional groups, offering a diverse range of chemical properties.

Synthetic Routes and Reaction Conditions:

  • Route 1: The synthesis begins with the cyclopropylation of a pyrazole derivative, followed by the introduction of a trifluoromethyl group. The resulting intermediate is then reacted with ethylamine and 2-methoxyacetyl chloride under controlled conditions to yield the final product.

  • Route 2: An alternative route involves the formation of the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole intermediate first, which is then coupled with 2-methoxyacetyl amide under suitable reaction conditions, including temperature control and catalysts to achieve the desired product.

Industrial Production Methods:

  • Scale-Up Synthesis: For industrial production, optimized reaction conditions such as temperature, pressure, and catalyst concentrations are crucial. Continuous flow reactors might be employed to enhance the yield and purity of the compound.

  • Purification: Post-synthesis, purification techniques such as crystallization, distillation, or chromatography ensure the compound meets industrial-grade standards.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions primarily at the methoxyacetamide moiety, forming reactive intermediates.

  • Reduction: Reduction typically targets the pyrazole ring, especially at the trifluoromethyl and cyclopropyl substituents.

  • Substitution: Nucleophilic and electrophilic substitution reactions are possible at various positions on the pyrazole ring and the methoxyacetamide group.

Common Reagents and Conditions:

  • Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, under acidic or basic conditions.

  • Reducing Agents: Including lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substituents: Reagents like halides, nitriles, and various amines, often under heating or reflux conditions.

Major Products:

  • Oxidation Products: Various oxides and alcohol derivatives of the methoxyacetamide moiety.

  • Reduction Products: Dehalogenated or dealkylated derivatives of the compound.

  • Substitution Products: New compounds formed by replacing specific functional groups within the original structure.

Chemistry:

  • Catalysis: The compound serves as a potential ligand in catalytic reactions, enhancing reaction rates and selectivity.

  • Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Biology:

  • Enzyme Inhibition: Research indicates potential for inhibiting specific enzymes, making it a candidate for drug discovery.

  • Cell Signaling: Studies suggest it may modulate cellular signaling pathways, impacting cell growth and differentiation.

Medicine:

  • Drug Development: Its structure is evaluated for designing new pharmaceuticals, particularly those targeting metabolic disorders or inflammation.

  • Diagnostic Tools: Potentially used in the development of diagnostic agents due to its unique chemical properties.

Industry:

  • Material Science: Applications in creating novel materials with specific properties, such as polymers or coatings.

  • Agrochemicals: Investigated for use in developing new pesticides or herbicides.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, primarily within the cellular machinery.

  • Molecular Targets: Enzymes, receptors, and ion channels are the primary targets influenced by the compound.

  • Pathways Involved: Modulation of metabolic pathways, inhibition of specific signaling cascades, and interference with ion transport mechanisms.

Comparison with Similar Compounds

Compared to similar pyrazole derivatives, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide stands out due to its unique combination of a cyclopropyl ring and a trifluoromethyl group. Similar Compounds:

  • N-(2-(5-Phenyl-1H-pyrazol-3-yl)ethyl)-2-methoxyacetamide: Differing by the substitution of a phenyl group instead of a cyclopropyl.

  • N-(2-(5-cyclopropyl-1H-pyrazol-3-yl)ethyl)-2-methoxyacetamide: Lacking the trifluoromethyl group, altering its chemical behavior and reactivity.

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c1-20-7-11(19)16-4-5-18-9(8-2-3-8)6-10(17-18)12(13,14)15/h6,8H,2-5,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWVSGYDLFIDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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